3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Overview
Description
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a furo[3,4-c]pyridine ring system fused to a piperidin-3-one moiety
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a unique four-step cascade reaction, which includes c–h activation, lossen rearrangement, annulation, and lactonization .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It’s also known to inhibit CYP3A4, an important enzyme involved in drug metabolism .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one typically involves a multi-step process. One notable method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This unique domino reaction encompasses C–H activation, Lossen rearrangement, annulation, and lactonization . These steps are crucial for constructing the spiro structure and ensuring the correct functional groups are in place.
Industrial Production Methods
While specific industrial production methods for 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one: Similar in structure but with different functional groups.
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride: A hydrochloride salt form with similar core structure.
Uniqueness
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one is a complex organic compound notable for its unique spiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological mechanisms, pharmacological applications, and relevant research findings.
Structural Characteristics
The compound features a spiro structure that combines a furo[3,4-c]pyridine ring with a piperidin-3-one moiety. Its molecular formula is , and it has a molecular weight of approximately 204.23 g/mol . The unique arrangement of atoms in this compound is believed to contribute to its biological activity.
Mode of Action
Research indicates that this compound undergoes a multi-step cascade reaction involving:
- C–H Activation : Initiates the reaction by activating carbon-hydrogen bonds.
- Lossen Rearrangement : Rearranges the molecular structure to form new bonds.
- Annulation : Forms cyclic structures through the joining of two or more components.
- Lactonization : Converts hydroxy acids into lactones, enhancing stability.
These reactions facilitate the compound's interaction with biological targets .
Antimicrobial Properties
Studies have demonstrated that derivatives of spiro compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds derived from similar structures have reported IC50 values indicating potent cytotoxic effects. For example, some derivatives achieved IC50 values as low as 1.17 µM against HepG2 cells .
Case Study 1: Antimicrobial Evaluation
A study synthesized several pyridothienopyrimidine derivatives and evaluated their antimicrobial efficacy. The most promising candidates displayed broad-spectrum activity with MICs comparable to established antibiotics like amoxicillin. This highlights the potential of spiro compounds in developing new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
In another research effort focused on anticancer activity, specific derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that modifications to the spiro structure significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein, which plays a crucial role in drug transport across cell membranes. This property may influence its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
spiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGIDFARCXVVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=NC=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703791 | |
Record name | 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781609-42-5 | |
Record name | 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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